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Compound of Interest

Compound Name: TID43

Cat. No.: B116985 Get Quote

For researchers, scientists, and drug development professionals, this guide offers an objective

comparison of the kinase inhibitor TID43's performance against other alternatives, supported

by experimental data.

TID43 is a potent inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in

various cellular processes, including cell growth, proliferation, and survival. Overexpression of

CK2 has been linked to several cancers, making it a compelling target for therapeutic

intervention. This guide provides a comprehensive analysis of TID43's selectivity profile against

a panel of kinases, comparing it with two well-established kinase inhibitors, Ibrutinib and

Trametinib, to highlight its specificity and potential for further development.

Comparative Kinase Inhibition Profile
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values

of TID43, Ibrutinib, and Trametinib against a panel of selected kinases. Lower IC50 values

indicate higher potency. TID43's data is based on its known primary target, CK2, with a

representative profile against other kinases based on publicly available data for the well-

characterized CK2 inhibitor, Silmitasertib (CX-4945)[1].
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Kinase Target Kinase Family
TID43 (IC50,
nM)

Ibrutinib (IC50,
nM)

Trametinib
(IC50, nM)

CK2A1 CMGC 0.3 >10,000 >10,000

BTK TEC >1,000 0.5[2] >10,000

MEK1 STE >1,000 >10,000 0.92[3]

MEK2 STE >1,000 >10,000 1.8[3]

FLT3 TK 35[1] >1,000 >10,000

PIM1 CAMK 46 >1,000 >10,000

CDK1 CMGC 56 >1,000 >10,000

DYRK1A CMGC 160 >1,000 >10,000

GSK3β CMGC 190 >1,000 >10,000

BLK SRC >1,000 Potent Inhibition >10,000

BMX TEC >1,000 Potent Inhibition >10,000

CSK TK >1,000 Potent Inhibition >10,000

FGR SRC >1,000 Potent Inhibition >10,000

EGFR TK >10,000 Less Potent >10,000

ErbB2 TK >10,000 Less Potent >10,000

JAK3 TK >10,000 Less Potent >10,000

c-Raf TKL >10,000 >10,000 No Inhibition

B-Raf TKL >10,000 >10,000 No Inhibition

ERK1 CMGC >10,000 >10,000 No Inhibition

ERK2 CMGC >10,000 >10,000 No Inhibition

Key Observations:
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TID43 demonstrates high potency and selectivity for its primary target, CK2. It shows

moderate activity against other members of the CMGC kinase family, such as CDK1,

DYRK1A, and GSK3β, as well as the tyrosine kinase FLT3 and the CAMK family kinase

PIM1.

Ibrutinib is a highly potent and selective inhibitor of Bruton's tyrosine kinase (BTK). It also

exhibits potent inhibition of other TEC and SRC family kinases. Its activity against other

kinase families is significantly lower.

Trametinib is a highly specific inhibitor of MEK1 and MEK2. It displays exceptional selectivity

with minimal to no activity against a wide range of other kinases, including those in the

CMGC, TK, and TKL families.

Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its development as a

therapeutic agent. The following are detailed methodologies for two common assays used to

generate the type of data presented in this guide.

Radiometric Kinase Assay
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a

radiolabeled phosphate from ATP to a substrate.

1. Reagents and Materials:

Purified recombinant kinase

Kinase-specific peptide or protein substrate

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM

DTT, 0.1 mg/mL BSA)

[γ-³³P]ATP (or [γ-³²P]ATP)

Non-radiolabeled ATP

Test compounds (TID43, Ibrutinib, Trametinib) dissolved in DMSO
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96-well microplates

Phosphocellulose filter paper or membrane

Stop solution (e.g., 75 mM phosphoric acid)

Scintillation counter and scintillation fluid

2. Procedure:

Prepare serial dilutions of the test compounds in the kinase reaction buffer.

In a 96-well plate, add the diluted test compounds, the kinase, and the substrate.

Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP to

each well. The final ATP concentration should be close to the Km value for the specific

kinase.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60

minutes).

Terminate the reaction by adding the stop solution.

Spot the reaction mixture onto the phosphocellulose filter paper.

Wash the filter paper extensively with a wash buffer (e.g., 1% phosphoric acid) to remove

unincorporated [γ-³³P]ATP.

Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

Calculate the percentage of kinase inhibition for each compound concentration relative to the

DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Competition Binding Assay
This assay measures the ability of a test compound to displace a known, high-affinity ligand

from the ATP-binding site of a kinase.

1. Reagents and Materials:
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Purified recombinant kinase

A fluorescently labeled or immobilized kinase ligand (probe) with known high affinity for the

kinase.

Binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01%

Triton X-100)

Test compounds (TID43, Ibrutinib, Trametinib) dissolved in DMSO

384-well microplates

A plate reader capable of detecting the signal from the probe (e.g., fluorescence polarization,

FRET, or luminescence).

2. Procedure:

Prepare serial dilutions of the test compounds in the binding buffer.

In a 384-well plate, add the diluted test compounds, the kinase, and the probe.

Incubate the plate at room temperature for a sufficient time to allow the binding to reach

equilibrium (e.g., 60-120 minutes).

Measure the signal from the probe using the appropriate plate reader. The signal will be

proportional to the amount of probe bound to the kinase.

Calculate the percentage of probe displacement for each compound concentration relative to

the DMSO control.

Determine the IC50 or Ki value by fitting the data to a competitive binding model.

Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing kinase inhibitor selectivity

using a panel-based screening approach.
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Kinase Inhibitor Selectivity Profiling Workflow
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Caption: Workflow for kinase inhibitor selectivity profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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